Phenamil methanesulfonate
Overview
Description
Synthesis Analysis
The synthesis of methanesulfonate derivatives and related compounds involves a variety of chemical reactions. For instance, the electrophilic substitution reactions of indoles with aromatic aldehydes and ketones catalyzed by aminosulfonic acid under ultrasound irradiation are a method for synthesizing bis(indolyl)methanes, showcasing an innovative approach to bond formation (Li et al., 2006). Similarly, methanesulfonic acid catalyzes reactions leading to complex cyclic structures, as demonstrated in the synthesis of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5]oxazocinium methanesulfonates (Upadhyaya et al., 1997).
Molecular Structure Analysis
Molecular structure analyses of methanesulfonate compounds reveal detailed insights into their chemical nature. For example, the crystal structure analysis of bis(phenylsulfonyl)methane and dibromobis(phenylsulfonyl)methane shows the C-S bond lengths and offers insights into their molecular geometry (Glidewell et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving methanesulfonate derivatives are diverse. For instance, the direct sulfonation of methane to methanesulfonic acid in an electrochemical reactor without adding peroxide initiators showcases a novel approach to producing methanesulfonic acid (Britschgi et al., 2022). Additionally, the palladium-catalyzed nucleophilic substitution/C–H activation/aromatization cascade reaction for the synthesis of phenanthridines highlights the versatility of methanesulfonates in facilitating complex chemical transformations (Yang et al., 2017).
Physical Properties Analysis
The physicochemical properties of methanesulfonate salts, such as 1-butyl-3-methylimidazolium methanesulfonate, have been studied, revealing insights into their density, viscosity, surface tension, conductance, and more, which are essential for understanding their behavior in different environments (Paul & Panda, 2012).
Chemical Properties Analysis
The chemical properties of methanesulfonates, including their reactivity and catalytic abilities, have been explored in various studies. For instance, methanesulfonamide has been investigated as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations, highlighting its role in enhancing reaction rates and yields (Junttila & Hormi, 2009).
Scientific Research Applications
Application 1: Biomedical Research
- Summary of the Application: Phenamil methanesulfonate is used in biomedical research due to its properties as an inducer of peroxisome proliferator-activated receptor γ (PPARγ) and inhibitor of diamine .
- Methods of Application or Experimental Procedures: While the specific experimental procedures can vary depending on the research context, Phenamil methanesulfonate is typically applied to cell cultures in a laboratory setting .
Application 2: Enhanced Cellular Uptake
- Summary of the Application: Phenamil methanesulfonate has been used in research studying its enhanced cellular uptake through inclusion complex with Histidine Functionalized β-Cyclodextrin .
- Methods of Application or Experimental Procedures: The specific methods of application involve preparing a nanoparticle complex of Phenamil methanesulfonate and Histidine Functionalized β-Cyclodextrin .
- Results or Outcomes: The outcomes of this research are not specified in the available information .
Application 3: Lateral Flagella Expression Research
- Summary of the Application: Phenamil methanesulfonate has been used to test its effect on lateral flagella expression in Vibrio shilonii .
- Methods of Application or Experimental Procedures: The specific methods of application involve applying Phenamil methanesulfonate to Vibrio shilonii cultures and observing any changes in lateral flagella expression .
- Results or Outcomes: The outcomes of this research are not specified in the available information .
Application 4: Osteo/Odontoblastic Differentiation Research
- Summary of the Application: Phenamil methanesulfonate has been used in nanoparticle preparation to test its effect on osteo/odontoblastic differentiation .
- Methods of Application or Experimental Procedures: The specific methods of application involve preparing a nanoparticle complex of Phenamil methanesulfonate and testing its effect on osteo/odontoblastic differentiation .
- Results or Outcomes: The outcomes of this research are not specified in the available information .
Application 5: Enhanced Cellular Uptake
- Summary of the Application: Phenamil methanesulfonate has been used in research studying its enhanced cellular uptake through inclusion complex with Histidine Functionalized β-Cyclodextrin .
- Methods of Application or Experimental Procedures: The specific methods of application involve preparing a nanoparticle complex of Phenamil methanesulfonate and Histidine Functionalized β-Cyclodextrin .
- Results or Outcomes: The outcomes of this research are not specified in the available information .
Application 6: Soybean Mutagenesis
- Summary of the Application: Phenamil methanesulfonate has been used in the development and phenotypic screening of an Ethyl Methane Sulfonate mutant population in soybean .
- Methods of Application or Experimental Procedures: The specific methods of application involve treating soybean seeds with Ethyl Methane Sulfonate to induce mutation .
- Results or Outcomes: The outcomes of this research include the identification of plants with increased amounts of total protein and total oil .
Future Directions
properties
IUPAC Name |
3,5-diamino-6-chloro-N-(N'-phenylcarbamimidoyl)pyrazine-2-carboxamide;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN7O.CH4O3S/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H4,14,15,19)(H3,16,17,20,21);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPIZTURFVSLTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN7O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017614 | |
Record name | Phenamil methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenamil methanesulfonate | |
CAS RN |
1161-94-0 | |
Record name | Phenamil methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.